p-Oxanisidide

Description

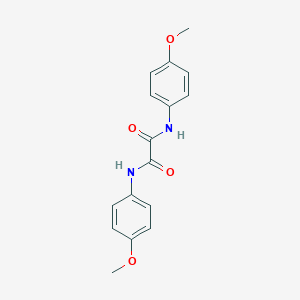

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(4-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-7-3-11(4-8-13)17-15(19)16(20)18-12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNRXRYJLPHHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365632 | |

| Record name | Ethanediamide, N,N'-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3299-63-6 | |

| Record name | N1,N2-Bis(4-methoxyphenyl)ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3299-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanediamide, N,N'-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Oxanisidide

Classical Synthetic Pathways to p-Oxanisidide

The traditional synthesis of this compound primarily relies on fundamental organic reactions, focusing on the formation of the amide bond from readily available precursors.

Amide Bond Formation Strategies for this compound Synthesis

The most common and direct classical approach to synthesizing this compound involves the acylation of p-anisidine (B42471) with a derivative of oxalic acid. This method directly forms the characteristic amide linkage of the target molecule. A typical procedure involves the reaction of p-anisidine with diethyl oxalate (B1200264). The reaction is generally carried out in a suitable solvent, such as ethylene (B1197577) glycol, and often requires elevated temperatures to proceed at a reasonable rate. For instance, heating a mixture of p-anisidine and diethyl oxalate in ethylene glycol at temperatures between 120-125°C for several hours can yield the desired N-(4-methoxyphenyl)oxalamic acid ethyl ester, which upon saponification would yield this compound. google.com

Another classical strategy is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. fishersci.it For the synthesis of this compound, this would entail the reaction of p-anisidine with oxalyl chloride. This reaction is typically performed at low temperatures in a biphasic system or in an inert solvent with a tertiary amine as a base to neutralize the hydrochloric acid byproduct. While effective, this method requires careful handling of the highly reactive and corrosive oxalyl chloride.

The following table summarizes a classical synthesis approach for a related amide, highlighting the typical reactants and conditions.

| Reactants | Reagents & Solvents | Reaction Conditions | Product | Reference |

| p-Anisidine, 3-Chloropropionyl chloride | Dichloromethane (B109758), Water, Sodium Hydroxide (B78521) | 5°C, 40 minutes, then 30 minutes of stirring | N-(4-methoxyphenyl)-3-chloropropionamide | google.com |

This table illustrates a common amide formation reaction involving p-anisidine, providing a model for the classical synthesis of similar amide compounds.

Precursor Synthesis and Functionalization Routes

The primary precursor for this compound is p-anisidine (4-methoxyaniline). The industrial synthesis of p-anisidine is often achieved through the catalytic hydrogenation of p-nitroanisole. google.com This reduction is typically carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and purity of p-anisidine.

Functionalization of the aniline (B41778) nitrogen in p-anisidine is the key step in forming this compound. As discussed, this is primarily achieved through acylation. The choice of the acylating agent (e.g., diethyl oxalate, oxalyl chloride) dictates the specific reaction conditions and work-up procedures.

Modern and Novel Approaches in this compound Synthesis

In recent years, significant efforts have been made to develop more efficient, sustainable, and versatile methods for amide bond formation. These modern approaches, including catalytic methods, flow chemistry, and microwave-assisted synthesis, are applicable to the synthesis of this compound.

Catalytic Methods for this compound Construction

Modern catalytic systems offer milder and more efficient alternatives to classical methods. For the synthesis of amides, various catalysts have been developed to facilitate the direct coupling of carboxylic acids and amines, or the amidation of esters. Boronic acid catalysts, for example, have been shown to be effective for the direct amidation of carboxylic acids. researchgate.net In the context of this compound synthesis, a potential catalytic route would involve the direct reaction of p-anisidine with oxalic acid in the presence of a suitable catalyst.

Metal-based catalysts, such as those derived from zinc, have also been employed for the efficient synthesis of phosphite (B83602) diesters, showcasing the potential of catalysis in forming bonds to heteroatoms. archive.org While not a direct synthesis of this compound, these catalytic advancements highlight the ongoing development of new methods that could be adapted for its synthesis.

The following table provides an example of a catalytic amidation reaction.

| Carboxylic Acid | Amine | Catalyst | Solvent | Product | Reference |

| Phenylacetic Acid | 4-Methylbenzylamine | Bromosilanol 6h | Toluene | N-(4-methylbenzyl)-2-phenylacetamide | acs.org |

This table demonstrates a modern catalytic approach to amide synthesis, which could be conceptually applied to the synthesis of this compound.

Flow Chemistry Techniques in this compound Synthesis

Flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as improved safety, scalability, and reaction control. organic-chemistry.org The synthesis of amides is well-suited for flow chemistry, where reagents can be pumped through a heated reactor coil, allowing for precise control of reaction time and temperature. For the synthesis of this compound, a flow process could involve mixing a stream of p-anisidine with a stream of diethyl oxalate, potentially with a catalyst, and passing the mixture through a heated reactor. This continuous process can lead to higher yields and purity compared to batch reactions, and allows for easier optimization of reaction conditions. While specific examples for this compound are not prevalent, the application of flow chemistry to amide and ester reductions demonstrates its potential in this area. researchgate.net

Microwave-Assisted and Photochemical Syntheses of this compound

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many organic reactions, including amide synthesis. nih.gov The use of microwave irradiation can lead to rapid heating and increased reaction rates, often resulting in shorter reaction times and higher yields compared to conventional heating. The synthesis of N-arylphthalamic acids, which are structurally similar to this compound, has been successfully achieved using microwave irradiation in the absence of a solvent. nih.gov This suggests that the reaction of p-anisidine with a suitable oxalic acid derivative could be efficiently carried out using microwave technology.

Photochemical methods represent another frontier in modern organic synthesis. Visible-light photoredox catalysis has been successfully employed for the synthesis of various amides under mild conditions. chem960.com These reactions often involve the generation of radical intermediates that can participate in amide bond formation. While a specific photochemical synthesis of this compound has not been widely reported, the general principles of photochemistry could be applied, for instance, by using a photocatalyst to activate a suitable precursor for reaction with p-anisidine.

The following table provides an example of a microwave-assisted synthesis of related amide compounds.

| Reactants | Reaction Conditions | Product | Yield | Reference |

| Phthalic anhydride (B1165640), Aryl amines | Microwave irradiation, solvent-free, 1-3 min | N-arylphthalamic acids | Excellent | nih.gov |

This table illustrates the efficiency of microwave-assisted synthesis for compounds analogous to this compound.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry and atom economy provide a framework for evaluating the environmental impact and efficiency of chemical syntheses. nih.govjetir.org

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. jocpr.com For the synthesis of this compound from p-anisidine and oxalyl chloride, the reaction is as follows:

2 C₇H₉NO (p-anisidine) + C₂Cl₂O₂ (oxalyl chloride) → C₁₆H₁₆N₂O₄ (this compound) + 2 HCl (hydrochloric acid)

The atom economy for this reaction is calculated as:

Atom Economy = (Mass of C₁₆H₁₆N₂O₄) / (2 * Mass of C₇H₉NO + Mass of C₂Cl₂O₂) * 100%

| Compound | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₆H₁₆N₂O₄ | 300.31 |

| p-Anisidine | C₇H₉NO | 123.15 |

| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 |

Atom Economy = (300.31) / (2 * 123.15 + 126.93) * 100% = (300.31) / (246.3 + 126.93) * 100% = 80.4%

This reaction has a relatively high atom economy, as a large portion of the atoms from the reactants are incorporated into the final product. The main byproduct is hydrochloric acid, which is of low molecular weight. However, addition reactions, such as Diels-Alder reactions, can achieve 100% atom economy as all reactant atoms are incorporated into the product. nih.gov

Green Chemistry Principles

The synthesis of this compound can be further evaluated using the twelve principles of green chemistry: mdpi.comnih.gov

Waste Prevention: The primary waste is hydrochloric acid, which is often neutralized by a base, producing a salt that must be disposed of. Choosing a synthetic route that minimizes byproducts is a key goal. jetir.org

Safer Solvents and Auxiliaries: The use of solvents like dioxane or dichloromethane is common but poses environmental and health risks. Green chemistry encourages the use of safer solvents, such as water or ethanol, where possible, or performing reactions under solvent-free conditions. nih.gov

Energy Efficiency: The synthesis is often conducted at ambient temperature, which is energy efficient. mdpi.com Alternative methods requiring heat would have a greater environmental impact.

Use of Catalysis: While the reaction with oxalyl chloride is typically stoichiometric, catalytic methods are generally superior. jocpr.com Developing a catalytic route for oxalamide formation could significantly improve the greenness of the process.

Upstream Considerations: The greenness of the entire process also depends on the synthesis of the precursors. The traditional preparation of p-anisidine involved reductants like iron powder, which generated significant waste. Modern methods using catalytic hydrogenation are more environmentally benign and have higher yields.

Stereochemical Considerations in this compound Synthesis (if applicable to chiral analogues)

The structure of this compound (N1,N2-Bis(4-methoxyphenyl)ethanediamide) is achiral. It possesses multiple planes of symmetry, and therefore, does not exist as enantiomers or diastereomers. Consequently, stereochemical considerations are not applicable to the synthesis of this compound itself.

However, the principles of stereochemistry become relevant when considering the synthesis of chiral analogues of this compound. Chirality could be introduced into the molecule in several ways:

Using a Chiral Amine: If a chiral derivative of p-anisidine (e.g., one with a stereocenter on a substituent of the aromatic ring or if the methoxy (B1213986) group were replaced by a chiral moiety) were used in the synthesis with oxalyl chloride, the resulting oxalamide would be chiral.

Using a Chiral Oxalic Acid Derivative: If a chiral derivative of oxalic acid were used, the final product would also be chiral.

In the synthesis of such chiral analogues, controlling the stereochemical outcome would be critical. For instance, if a racemic chiral amine were used, a mixture of diastereomers could be formed. Diastereoselective synthesis methods would be required to produce a single, desired stereoisomer. This could involve the use of chiral catalysts or auxiliaries to direct the reaction to form one stereoisomer preferentially over others. semanticscholar.org While oxamide (B166460) complexes and their derivatives are of interest in various fields, specific research focusing on the stereocontrolled synthesis of chiral this compound analogues is not widely reported.

Reaction Mechanisms and Reactivity Profiles of P Oxanisidide

Mechanistic Studies of Reactions Involving the p-Oxanisidide Scaffold

The reactivity of this compound, also known as N,N'-bis(4-methoxyphenyl)ethanediamide, is dictated by the interplay of its constituent functional groups: the amide linkages, the carbonyl centers, and the methoxy-substituted aromatic rings.

The carbonyl carbons in this compound are electrophilic and susceptible to attack by nucleophiles. libretexts.org The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it a target for electron-rich species. libretexts.orgmasterorganicchemistry.com The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This is a fundamental reaction type for carbonyl compounds. libretexts.org

The reactivity of the carbonyl centers in this compound is influenced by the adjacent nitrogen atoms of the amide groups. The lone pair of electrons on the nitrogen can be delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon compared to that of a ketone or aldehyde. This resonance effect makes amides, including this compound, generally less reactive towards nucleophiles than aldehydes or ketones.

Factors that can influence the rate of nucleophilic addition include:

Electronic Effects: Electron-withdrawing groups attached to the carbonyl would increase its reactivity, while electron-donating groups would decrease it. masterorganicchemistry.com In this compound, the nitrogen atoms are electron-donating through resonance.

Steric Hindrance: Bulky groups around the carbonyl center can hinder the approach of a nucleophile, slowing down the reaction rate. echemi.com

The two aromatic rings in this compound are activated towards electrophilic aromatic substitution (EAS) by the methoxy (B1213986) (-OCH3) and the amide (-NHCOR) substituents. Both of these groups are ortho, para-directing. uomustansiriyah.edu.iqminia.edu.eg

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In a subsequent fast step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromatic system. uomustansiriyah.edu.iqmasterorganicchemistry.com

The directing effects of the substituents are a result of their ability to stabilize the arenium ion intermediate. Both the methoxy and the amide groups can donate electron density to the ring through resonance, which particularly stabilizes the positive charge when the attack occurs at the ortho and para positions. uomustansiriyah.edu.iq

Table 1: Activating and Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -NHCOR (Amide) | Activating | Ortho, Para |

Data sourced from general principles of electrophilic aromatic substitution. uomustansiriyah.edu.iqminia.edu.eg

Amide bonds are generally stable and resistant to cleavage. However, they can be hydrolyzed under acidic or basic conditions. The hydrolysis of amides typically requires harsh conditions, such as prolonged heating with strong acids or bases. nih.gov Recent research has focused on developing methods for amide bond activation to facilitate their transformation under milder conditions. mdpi.com

The cleavage of the amide bond in this compound would likely proceed through nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile, such as water. In basic hydrolysis, a hydroxide (B78521) ion would directly attack the carbonyl carbon. Both pathways lead to a tetrahedral intermediate that subsequently collapses to yield a carboxylic acid and an amine.

Recent studies have explored metal-mediated and other catalytic methods for amide bond cleavage. researchgate.netnih.gov For instance, palladium and copper catalysts have been used for the Friedel-Crafts acylation of arenes with activated amides. researchgate.net

The redox chemistry of this compound itself is not extensively documented in readily available literature. However, we can infer potential reactions based on its substructures. The aromatic rings could potentially undergo oxidation under strong oxidizing conditions, though this is not a common transformation. The amide groups are generally resistant to both oxidation and reduction. harvard.edu

The methoxy group on the aromatic ring can influence redox reactions. For example, p-anisaldehyde, which shares the methoxy-substituted phenyl group, can undergo transformylation reactions involving Csp2-Csp2 bond cleavage under specific oxidative conditions mediated by reagents like n-Bu4NI/K2S2O8. cuny.edu

The term "redox reaction" refers to chemical reactions involving the transfer of electrons, leading to a change in the oxidation states of the participating atoms. pilgaard.infolibretexts.org While the core structure of this compound is relatively stable, its constituent parts could participate in redox processes under specific and often forcing conditions. plos.orgrsc.org

Amide Bond Transformations and Cleavages within this compound

This compound as a Reagent or Substrate in Advanced Organic Transformations

While this compound is not a common named reagent in organic synthesis, its structural motifs are relevant to various transformations.

There is no direct evidence of this compound being a key reactant or product in well-established named reactions. wiley.comresearchgate.netelsevier.comwikipedia.orgname-reaction.com However, the functional groups within this compound are involved in numerous named reactions. For instance, the amide bond is central to reactions like the Hofmann, Curtius, and Lossen rearrangements, although these typically involve primary amides. masterorganicchemistry.com The aromatic rings can participate in a wide array of named reactions, including Friedel-Crafts alkylation and acylation, nitration, and sulfonation. pdx.edu

The synthesis of this compound itself involves an amidation reaction, a fundamental transformation in organic chemistry. This reaction is a type of nucleophilic acyl substitution.

Intermolecular and Intramolecular Reactivity Studies of p-Anisidine (B42471) Derivatives

The reactivity of p-anisidine is characterized by the interplay of its electron-donating methoxy group and the nucleophilic amino group. This electronic profile makes it a versatile building block in various intermolecular and intramolecular reactions, leading to the formation of diverse and complex molecular architectures.

Intermolecular Reactivity:

p-Anisidine readily participates in reactions with various electrophiles. A prominent example is its use in multicomponent reactions for the synthesis of highly functionalized heterocyclic compounds. In iron-catalyzed three-component reactions, p-anisidine reacts with aldehydes and terminal alkynes to produce 2,4-disubstituted quinoline (B57606) derivatives in good yields. researchgate.net This process likely proceeds through a tandem sequence of oxidation, cyclization, addition, and condensation reactions, with water as the only byproduct. researchgate.net Similarly, Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) can catalyze the three-component coupling of p-anisidine, an aldehyde (like anisaldehyde), and an alkyne to form substituted quinolines. scielo.br

The formation of Schiff bases, or imines, is another fundamental intermolecular reaction of p-anisidine. It condenses with aldehydes and ketones, such as salicylaldehyde (B1680747) or 4-benzoyl-3-methyl-1-phenylpyrazol-5-one, typically under reflux conditions, to form the corresponding Schiff base ligands. These imine linkages are not always stable; their hydrolysis to release the parent p-anisidine has been studied. The hydrolysis of Schiff bases derived from p-anisidine follows pseudo-first-order kinetics, with the rate being dependent on the pH of the medium. ajol.inforesearchgate.net

Furthermore, p-anisidine can react with organometallic reagents. For instance, its reaction with two equivalents of trimethylaluminium (Me₃Al) results in the formation of a dimeric aluminium complex, [1,4-(Me₃AlOMe),NHC₆H₄(µ-Me₂Al)]₂. rsc.org

Intramolecular Reactivity:

Derivatives of p-anisidine are excellent precursors for intramolecular cyclization reactions, providing efficient routes to various heterocyclic systems. A common strategy involves the initial formation of an intermediate from p-anisidine, which then undergoes cyclization.

The synthesis of quinolines, a core structure in many pharmaceuticals, frequently employs this approach. In one method, p-anisidine is first treated with ethyl acetoacetate (B1235776) to form ethyl-3-[(4-methoxyphenyl)imino]butanoate. asianpubs.org This intermediate then undergoes thermal intramolecular cyclization in a high-boiling solvent like Dowtherm oil at 250 °C to yield 4-hydroxy-6-methoxy-2-methylquinoline. asianpubs.org Another route involves heating p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride to directly produce a dichloro-fluoro-methoxyquinoline derivative through a one-pot condensation and cyclization. researchgate.net Acid-catalyzed intramolecular Friedel–Crafts-type reactions are also used, where 2-arylaminoazulene derivatives bearing an ester function, prepared from precursors including p-anisidine, cyclize to form azuleno[2,1-b]quinolones. mdpi.com

Beyond quinolines, p-anisidine derivatives can form other heterocyclic rings. N-arylcyanothioformamides, which can be synthesized from p-anisidine, undergo intramolecular C-S bond formation via a palladium-catalyzed C-H functionalization to yield substituted 2-cyanobenzothiazoles, such as 6-methoxybenzo[d]thiazole-2-carbonitrile. mdpi.com Multicomponent reactions can also lead to intermediates primed for intramolecular cyclization. The reaction of p-anisidine with aldehydes and pyruvate (B1213749) derivatives forms a complex intermediate that subsequently undergoes an intramolecular cyclization between an amine and an ester group to yield γ-lactam substrates. nih.gov

| Reaction Type | Reactants | Key Conditions | Product | Source |

|---|---|---|---|---|

| Intermolecular (Three-Component) | p-Anisidine, Aldehydes, Alkynes | FeCl₃, 1,2-dichloroethane, 120 °C | 2,4-Disubstituted Quinolines | researchgate.net |

| Intermolecular (Schiff Base Formation) | p-Anisidine, Salicylaldehyde | Equimolar amounts, reflux | Schiff Base Ligand | |

| Intramolecular (Thermal Cyclization) | Ethyl-3-[(4-methoxyphenyl)imino]butanoate | Dowtherm oil, 250 °C | 4-Hydroxy-6-methoxy-2-methylquinoline | asianpubs.org |

| Intramolecular (C-S Bond Formation) | N-(4-methoxyphenyl)cyanothioformamide | PdCl₂, CuI, air | 6-Methoxybenzo[d]thiazole-2-carbonitrile | mdpi.com |

| Intramolecular (Lactam Formation) | p-Anisidine, Aldehydes, Pyruvate derivatives | BINOL-derived phosphoric acid | γ-Lactam derivatives | nih.gov |

Catalytic Applications of p-Anisidide-Derived Systems (e.g., as ligands or promoters)

Derivatives of p-anisidine, particularly Schiff bases, are extensively used as ligands to form metal complexes that function as catalysts in a variety of organic transformations. In some systems, the p-anisidine moiety can also be seen as a promoter, facilitating or enabling a catalytic cycle.

p-Anisidine-Derived Ligands in Catalysis:

The ease of synthesis and structural versatility of Schiff bases derived from p-anisidine make them effective ligands for a wide range of metal ions. These complexes often exhibit significant catalytic activity.

Polymerization Catalysis: Aluminium complexes formed from the reaction of p-anisidine with trimethylaluminium have proven to be highly active catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. rsc.org The catalytic activity is influenced by the substitution pattern on the anisidine ring. rsc.org

Cross-Coupling Reactions: Palladium(II) complexes containing Schiff base ligands derived from p-anisidine and halogenated salicylaldehydes have been synthesized and characterized. aaru.edu.jo Such complexes are known to be effective catalysts for important carbon-carbon bond-forming reactions, including Suzuki and Heck couplings. aaru.edu.jo

Enzyme Inhibition: Hybrid molecules incorporating a p-anisidine fragment have been designed as inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. mdpi.com In molecular docking studies, the p-anisidine group of these hybrid inhibitors establishes crucial π-π stacking interactions with key amino acid residues (like Trp286 and Tyr341) in the enzyme's active site. mdpi.com While this is an example of biocatalysis inhibition, it highlights the role of the p-anisidine structure in mediating interactions within a catalytic pocket.

Other Metal Complexes: A variety of other transition metal complexes with p-anisidine-based Schiff base ligands have been synthesized, including those with Ni(II), Co(II), Cr(III), Mn(II), and Zn(II). Lanthanum(III) complexes with a p-anisidine-appended Schiff base ligand have also been reported. rsc.org These complexes are often evaluated for biological activity, but their structural features make them potential candidates for various catalytic applications. rsc.org

p-Anisidine Derivatives as Promoters:

| Catalyst/Ligand System | Metal Center | Reaction / Application | Role of p-Anisidine Derivative | Source |

|---|---|---|---|---|

| [1,4-(Me₃AlOMe),NHC₆H₄(µ-Me₂Al)]₂ | Aluminium | Ring-Opening Polymerization of ε-caprolactone | Forms an active catalytic complex | rsc.org |

| Schiff base complex | Palladium(II) | Suzuki and Heck coupling reactions | Ligand to stabilize and activate the metal center | aaru.edu.jo |

| 7-MEOTA-p-anisidine hybrids | N/A (Biocatalysis) | Acetylcholinesterase (AChE) inhibition | Key structural moiety for binding to the enzyme active site | mdpi.com |

| Schiff base complexes | Ni(II), Co(II), Cr(III), Mn(II), Zn(II), La(III) | Potential catalytic applications | Versatile ligand for forming various metal complexes | rsc.org |

| dibenzyl-o-anisidine | N/A (Organocatalysis) | Iminium-catalyzed Friedel-Crafts reaction | Reactant/promoter in the catalytic cycle | acs.org |

Derivatives and Analogues of P Oxanisidide: Design, Synthesis, and Academic Exploration

Design Principles for Novel p-Oxanisidide Analogues

The design of new analogues of this compound is guided by established principles in medicinal chemistry and materials science, aiming to modulate the parent molecule's physicochemical and biological properties. These strategies often involve systematic structural modifications to explore the chemical space around the this compound core.

Structural modification of the this compound molecule can be approached by altering its key components: the p-anisyl ring, the oxalamic acid moiety, and the amide linkage that connects them. Key strategies include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, nitro, or other functional groups) onto the p-anisyl ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. This can, in turn, affect its reactivity and interaction with biological targets.

Modification of the Carboxylic Acid: The terminal carboxylic acid group of the oxalamic acid moiety is a key site for modification. Esterification, amidation, or its replacement with other acidic functional groups can alter the compound's polarity, acidity, and potential for hydrogen bonding.

Alteration of the Methoxy (B1213986) Group: The methoxy group on the phenyl ring is another point for modification. Demethylation to the corresponding phenol (B47542) or replacement with other alkoxy groups can fine-tune the molecule's properties.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in analogue design. For this compound, several bioisosteric replacements can be envisioned:

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic moieties such as tetrazoles, sulfonamides, or hydroxamic acids. These replacements can improve metabolic stability and alter binding interactions.

Amide Bond Bioisosteres: The amide linkage is susceptible to enzymatic cleavage. Replacing it with more stable isosteres like 1,2,3-triazoles, oxadiazoles, or fluoroalkenes can enhance the in vivo stability of the resulting analogues.

Ring Equivalents: The phenyl ring can be substituted with other aromatic or heteroaromatic systems like pyridine, thiophene, or furan (B31954) to explore different spatial arrangements and electronic distributions. mdpi.com

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide (-SO2NHR) | Enhance metabolic stability, modulate acidity. |

| Amide (-CONH-) | 1,2,3-Triazole, Oxadiazole | Increase resistance to hydrolysis. |

| Phenyl Ring | Pyridine, Thiophene | Alter electronic properties and vectoral space. mdpi.com |

| Methoxy Group (-OCH3) | Hydroxyl (-OH), Fluoro (-F) | Modify hydrogen bonding potential and lipophilicity. cymitquimica.com |

| This table provides examples of potential bioisosteric replacements within the this compound framework based on general medicinal chemistry principles. |

Structural Modification Strategies for this compound

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives leverages well-established organic reactions, allowing for the systematic diversification of the core structure. The primary precursor for these syntheses is p-anisidine (B42471) (4-methoxyaniline).

Modification of the aromatic ring of this compound typically begins with substituted p-anisidine precursors or through electrophilic aromatic substitution reactions on the this compound scaffold itself, where the directing effects of the amide and methoxy groups must be considered.

A common synthetic route to N-aryl-oxalamic acids involves the acylation of the corresponding aniline (B41778) with a derivative of oxalic acid, such as methyl chlorooxoacetate. mdpi.com By starting with variously substituted anilines, a library of derivatives with diverse aromatic moieties can be generated.

Table of Representative Precursors for Aromatic Diversification

| Precursor Amine | Resulting this compound Analogue |

| p-Anisidine | This compound |

| 2-Nitro-4-methoxyaniline | N-(2-nitro-4-methoxyphenyl)oxalamic acid |

| 4-Chloroanisole (via amination) | N-(4-chlorophenyl)oxalamic acid analogue |

| 4-Fluoroaniline | N-(4-fluorophenyl)oxalamic acid |

| This table illustrates how different substituted anilines can be used to synthesize a variety of this compound analogues. |

The amide bond in this compound is typically formed through the reaction of p-anisidine with an activated oxalic acid derivative. To create analogues with modified linkages, alternative synthetic strategies are employed. For instance, the synthesis of 1,2,3-triazole bioisosteres can be achieved via a "click chemistry" approach, involving the reaction of an azide-functionalized anisole (B1667542) with an alkyne-bearing carboxylic acid derivative.

Modifications can also be made to the terminal carboxylic acid. For example, reaction of this compound with amines in the presence of coupling agents can yield a variety of N-substituted oxalamides.

Diversification at the Aromatic Moieties of this compound

Structure-Reactivity and Structure-Function Relationship Studies of this compound Analogues

The systematic synthesis of this compound analogues enables the study of structure-activity relationships (SAR) and structure-function relationships (SFR). chemsrc.com These studies aim to correlate specific structural features with the chemical reactivity or biological function of the compounds. archive.orgnih.gov

An example of such an exploration can be found in the investigation of N-aryl-oxalamic acids as inhibitors of the enzyme fumarylacetoacetate hydrolase domain containing protein 1 (FAHD1). mdpi.com In such studies, a series of N-aryl-oxalamic acid derivatives, including those with methoxy substituents on the phenyl ring (analogues of this compound), were synthesized and evaluated for their inhibitory activity. mdpi.com

The general findings from such studies indicate that the nature and position of substituents on the aromatic ring play a crucial role in determining the inhibitory potency. For instance, the electronic properties and steric bulk of the substituents can influence how the molecule fits into the active site of an enzyme and interacts with key amino acid residues.

Illustrative Data on the Impact of Aromatic Substitution on Biological Activity

| Compound | Aromatic Substituent | Observed Activity (Example) |

| Analogue 1 | 4-Methoxy (this compound) | Baseline |

| Analogue 2 | 2-Nitro | Potentially altered due to electron-withdrawing nature |

| Analogue 3 | 4-Chloro | Potentially altered due to halogen bonding/electronics |

| Analogue 4 | 3-Methoxy | Isomeric variation to probe spatial requirements |

| This table presents a hypothetical scenario illustrating how SAR studies might correlate substituent changes with biological activity. |

Through quantitative structure-activity relationship (QSAR) models, the physicochemical properties of the analogues can be mathematically correlated with their biological activity, providing deeper insights into the structural requirements for a desired function. nih.gov These studies are fundamental to the rational design of more potent and selective derivatives.

Computational Design and Prediction of Novel this compound Analogues with Enhanced Reactivity or Scaffolding Potential

The rational design of novel chemical entities with tailored properties is a cornerstone of modern chemistry, with applications spanning materials science, catalysis, and drug discovery. Computational chemistry has emerged as an indispensable tool in this process, enabling the in silico design and evaluation of molecules before their physical synthesis, thereby saving significant time and resources. wikipedia.orgicm.edu.pl For derivatives of this compound, which for the purposes of this discussion is identified as an N-acyl derivative of p-anisidine (e.g., N-(4-methoxyphenyl)acetamide), computational methods offer a powerful approach to predict and enhance properties such as chemical reactivity and potential as a molecular scaffold.

Computational strategies generally fall into two broad categories: ligand-based and structure-based methods. wikipedia.orgnih.gov Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, rely on the principle that similar molecules exhibit similar activities. wikipedia.org Structure-based methods, including molecular docking, utilize the three-dimensional structure of a target protein to predict how a ligand might bind. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Enhanced Reactivity

QSAR models are mathematical equations that correlate the chemical structure of a compound with a specific property, such as reaction rate or biological activity. wikipedia.orgmdpi.com These models are built by calculating molecular descriptors for a set of known compounds and then using statistical methods to find a correlation with their measured properties. ej-chem.org

For this compound analogues, QSAR can be employed to predict and enhance chemical reactivity. The reactivity of aniline derivatives, such as the parent p-anisidine, is strongly influenced by the electronic nature of substituents on the aromatic ring. rsc.orgub.edu For instance, the methoxy group in p-anisidine is electron-donating, which increases the nucleophilicity of the amine compared to unsubstituted aniline. ub.edu Computational studies have quantified this, showing p-anisidine to be a faster reactant in certain reactions due to its higher nucleophilic character. rsc.org

A hypothetical QSAR study could be designed to predict the reactivity of new this compound analogues in a specific reaction, such as N-alkylation or acylation. The first step involves creating a library of virtual this compound analogues with diverse substituents at various positions on the phenyl ring. Molecular descriptors, such as Hammett constants (σ), calculated dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO), would then be computed for each analogue. By correlating these descriptors with experimentally determined (or computationally calculated) reaction rates for a small training set of compounds, a predictive QSAR model can be developed. nih.gov

The resulting model could guide the design of new analogues with significantly enhanced or specifically tuned reactivity. For example, the model might predict that adding strong electron-withdrawing groups at the ortho-position to the amide would increase the acidity of the N-H bond, while adding further electron-donating groups on the ring could enhance its properties in other reactions.

Table 1: Hypothetical QSAR Model for Predicting Enhanced Reactivity of this compound Analogues This interactive table illustrates a potential QSAR model, correlating electronic descriptors with a predicted reactivity index.

| Analogue ID | Substituent (Position) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity Index |

| PO-001 | H (None) | -5.21 | -0.15 | 1.00 |

| PO-002 | 2-Nitro | -5.89 | -1.23 | 0.45 |

| PO-003 | 3-Methyl | -5.15 | -0.11 | 1.12 |

| PO-004 | 3,5-Dichloro | -5.75 | -0.98 | 0.68 |

| PO-005 | 2,6-Dimethyl | -5.09 | -0.08 | 1.25 |

Virtual Screening and Molecular Docking for Scaffolding Potential

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. Identifying novel scaffolds is a primary goal in drug discovery. nih.gov Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a biological target, such as a protein receptor or enzyme. wikipedia.org

The this compound structure can serve as a versatile scaffold for designing molecules that target specific proteins. The process begins with identifying a protein of interest and obtaining its 3D structure, either through experimental methods like X-ray crystallography or through homology modeling. nih.gov A library of virtual this compound analogues is then generated.

Using molecular docking software, each analogue from the library is computationally "placed" into the binding site of the target protein. The software calculates a binding score, often expressed as binding energy (kcal/mol), which estimates the affinity between the analogue and the protein. nih.govnih.gov Analogues with the most favorable binding scores are identified as "hits" and prioritized for synthesis and experimental testing. biorxiv.org This structure-based approach allows for the discovery of entirely new binding modes and scaffolds that may not be obvious from existing ligands. nih.gov

For example, a virtual screen could be performed to find this compound analogues that inhibit a specific kinase, a class of enzymes often implicated in cancer. mdpi.com The docking results would highlight which substituents on the this compound scaffold form the most critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the kinase's active site residues. This information provides a clear rationale for the design of more potent and selective inhibitors. mdpi.com

Table 2: Illustrative Molecular Docking Results for Novel this compound Analogues Against a Hypothetical Kinase Target This interactive table shows predicted binding energies and key interactions for a set of designed analogues.

| Analogue ID | Key Substituents | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| POS-01 | 3-aminomethyl | -8.5 | H-bond with Asp145 |

| POS-02 | 2-chloro, 5-sulfonamide | -9.2 | H-bond with Glu91, Hydrophobic contact with Leu130 |

| POS-03 | 3-(1H-pyrazol-4-yl) | -9.8 | H-bond with Asp145, Pi-stacking with Phe80 |

| POS-04 | 2-fluoro, 5-morpholino | -8.9 | H-bond with Asn132, Water-mediated bridge to Thr88 |

| POS-05 | 3-carboxy | -7.6 | Salt bridge with Lys20 |

Advanced Applications of P Oxanisidide in Organic Synthesis

p-Oxanisidide as a Building Block in Complex Molecule Synthesis

The structural framework of this compound, characterized by the N,N'-bis(4-methoxyphenyl)oxalamide group, provides a robust platform for the synthesis of intricate molecular structures. chemsynthesis.com The related and more commonly utilized p-anisidine (B42471) is frequently employed in multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity from simple starting materials. acs.org

One notable application is in the synthesis of highly functionalized γ-lactam derivatives. In a multicomponent protocol, p-anisidine reacts with various aldehydes and pyruvate (B1213749) derivatives to yield a diverse library of γ-lactams. nih.gov These structures are of significant interest due to their potential as antiproliferative agents. The reaction proceeds through the formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization. nih.gov

Similarly, p-anisidine is a key component in the one-pot sequential multicomponent synthesis of substituted pyrrole-3-carbaldehydes. nih.gov These pyrroles are valuable intermediates for accessing medicinally important fused heterocyclic compounds. The process involves the in-situ generation of an aldimine from p-anisidine and an aldehyde, which then undergoes a proline-catalyzed reaction with succinaldehyde, followed by an oxidation step to yield the final aromatic pyrrole. nih.gov

The utility of p-anisidine extends to the synthesis of N-protected α-amino esters, which are fundamental units in peptide chemistry. A zinc-mediated Mannich-like multicomponent reaction between benzyl (B1604629) bromide, p-anisidine, and ethyl glyoxylate (B1226380) provides a direct route to N-protected phenylalanine ethyl ester. acs.org This one-step process highlights the efficiency of using p-anisidine as a building block for constructing complex, biologically relevant molecules.

Role of this compound in the Preparation of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and p-anisidine, a precursor to this compound, is instrumental in their synthesis. frontiersin.org Its nucleophilic amine group readily participates in cyclization and condensation reactions to form a wide array of heterocyclic rings.

Research has demonstrated the successful synthesis of various five- and seven-membered heterocyclic compounds starting from p-anisidine. For instance, it has been used to create azo dye derivatives that are then reacted with reagents like thioglycolic acid or maleic anhydride (B1165640) to form thiazolidine (B150603) and oxazepine rings, respectively. hivnursing.net In other work, p-anisidine has been reacted with benzaldehyde (B42025) in a modified Strecker synthesis to produce an α-aminonitrile, a versatile intermediate for preparing heterocyclic compounds such as triazoles, tetrazoles, and oxadiazoles. nahrainuniv.edu.iq

The synthesis of quinoline (B57606) derivatives, another important class of heterocycles, can also be achieved using p-anisidine. ias.ac.in The cyclization of anisidides derived from the reaction of p-anisidine with specific keto-acids, often facilitated by polyphosphoric acid, leads to the formation of substituted cyclopenta-(c)-quinolines. ias.ac.in

Furthermore, p-anisidine plays a role in the synthesis of fused heterocyclic systems. It has been used as a reactant in coupling reactions with diazonium salts to afford hydrazo derivatives, which are precursors for pyrazolo[3,4-h] Current time information in Bangalore, IN.nih.govnaphthyridines. researchgate.net It has also been employed in multicomponent reactions with furochromone carboxaldehyde and dimethyl acetylene (B1199291) dicarboxylate to prepare novel furochromone compounds. chemrj.org

| Starting Material | Reactant(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| p-Anisidine | Benzaldehyde, KCN | α-aminonitrile (precursor for triazoles, tetrazoles, etc.) | nahrainuniv.edu.iq |

| p-Anisidine derived azo dye | Thioglycolic acid, Maleic anhydride | Thiazolidine, Oxazepine | hivnursing.net |

| p-Anisidide | Polyphosphoric acid | Cyclopenta-(c)-quinoline | ias.ac.in |

| p-Anisidine | Furochromone carboxaldehyde, Dimethyl acetylene dicarboxylate | Fused Furochromone derivatives | chemrj.org |

Intermediates in the Synthesis of Fine Chemicals and Specialized Reagents

Fine chemicals are pure, single substances produced in limited quantities through complex chemical syntheses, serving as critical building blocks for specialty chemicals. p-Anisidine and its derivatives, including this compound, are important intermediates in the production of a variety of these high-value products. pmarketresearch.com

The primary application of p-anisidine as an intermediate is in the synthesis of azo dyes and pigments. cdhfinechemical.com The presence of the amino group allows for diazotization and subsequent coupling reactions to create a vast range of colors. Beyond dyes, p-anisidine serves as a precursor in the synthesis of pharmaceuticals, such as antipyretics, and agrochemicals like herbicides. pmarketresearch.com

The compound p-Cyanobenzal-p-anisidine, a derivative, is noted for its use as a building block for complex organic molecules and as a precursor for dyes, pigments, and other functional materials. In industry, it is employed in the production of specialty chemicals, which includes intermediates for agrochemicals and polymers.

p-Anisidine is also used as a reagent for analytical purposes. It is notably used to detect oxidation products like aldehydes and ketones in fats and oils, a key quality control measure in the food industry. nih.gov

Emerging Roles of this compound in New Synthetic Methodologies

Beyond its role as a structural component, p-anisidine is increasingly being utilized to enable or enhance novel synthetic transformations. These emerging applications showcase its utility in modern synthetic methodology, which seeks to develop more efficient, selective, and sustainable chemical reactions. nih.govtandfonline.com

Transient Directing Group in C-H Activation: A significant recent development is the use of p-anisidine as a transient directing group in transition-metal-catalyzed C-H activation reactions. snnu.edu.cn In this strategy, p-anisidine reversibly forms an imine with a ketone substrate. This in-situ formed imine then acts as a directing group, guiding the metal catalyst to selectively activate a specific C-H bond, typically in the ortho position. This allows for the construction of complex carbocyclic and heterocyclic compounds through annulation with alkenes or alkynes. snnu.edu.cn This approach avoids the need to install and later remove a permanent directing group, thus improving atom economy. snnu.edu.cn For example, a rhenium-catalyzed annulation of aromatic ketones with α,β-unsaturated esters was successfully achieved using a catalytic amount of p-anisidine as the key modifier. snnu.edu.cn

Directed Ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org While the methoxy (B1213986) group of p-anisidine can itself act as a directing group, the amino group can be protected (e.g., as an amide) to create a more powerful directing group. acs.orgresearchgate.netwku.edu The choice of protecting group and metalating agent allows for selective functionalization at the positions ortho to either the methoxy or the protected amino group, providing a high degree of control in the synthesis of polysubstituted aromatic compounds. nih.govacs.org

Nucleophilic Catalysis: p-Anisidine has been identified as a highly effective nucleophilic catalyst for acylhydrazone formation and exchange. rsc.org Due to the electron-donating nature of its para-methoxy group, p-anisidine exhibits enhanced nucleophilicity compared to aniline (B41778). This allows it to significantly accelerate the formation of hydrazone bonds, which are crucial in fields like dynamic combinatorial chemistry, bioconjugation, and materials science. Kinetic studies have shown that p-anisidine is one of the most effective catalysts for this transformation in both organic and aqueous media. rsc.org

Peptide Synthesis: In peptide synthesis, the protection of the indole (B1671886) side chain of tryptophan is a significant challenge. The N-formyl group has been used for this purpose, and p-anisidine has been involved in studies related to protecting groups. acs.org While not a direct application of this compound, the use of related structures in the complex field of peptide synthesis, which requires careful management of protecting groups, underscores the versatility of anisidine-based compounds. acs.orgnih.govbiosynth.com

| Methodology | Role of p-Anisidine/Derivative | Outcome | Reference |

|---|---|---|---|

| C-H Activation/Annulation | Transient Directing Group (forms imine) | Synthesis of indenones and other fused rings | snnu.edu.cn |

| Directed Ortho-Metalation (DoM) | Substrate with directing groups (-OMe, protected -NH2) | Regioselective functionalization of aromatic rings | nih.govacs.org |

| Acylhydrazone Formation | Nucleophilic Catalyst | Accelerated formation and exchange of hydrazone bonds | rsc.org |

| Palladium-Catalyzed C-H Activation | Reactant for acridine (B1665455) synthesis | Selective alkoxylation of dihydrobenzo[c]acridine derivatives | mdpi.com |

Computational Studies on P Oxanisidide

Quantum Chemical Calculations on p-Oxanisidide Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. unipd.it These methods, rooted in the Schrödinger equation, can predict molecular geometries, electronic energies, and electron distribution, which collectively define the molecule's structure and reactivity. unipd.it

The conformation of a molecule, or its spatial arrangement of atoms, significantly influences its physical and chemical properties. For molecules with rotatable bonds, like this compound, multiple conformers can exist. rsc.org Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable arrangements. rsc.org For instance, studies on similar aromatic compounds have shown that different conformations can have varying stabilities and reactivities. nih.gov The electronic structure, describing the arrangement of electrons in molecular orbitals, is also elucidated through these calculations. rsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in chemical reactions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Table 1: Hypothetical Calculated Electronic Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Planar | 0.00 | 2.5 | -5.8 | -0.2 | 5.6 |

| Twisted | +2.5 | 3.1 | -5.9 | -0.1 | 5.8 |

Note: This table is illustrative and based on typical results for similar aromatic amides. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their motions and interactions. ebsco.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule behaves in different environments, such as in solution or in contact with other molecules. ebsco.comdovepress.com

For this compound, MD simulations can be used to explore its interactions with solvent molecules, which is crucial for understanding its solubility and behavior in solution. These simulations can also model how this compound might interact with biological macromolecules, such as proteins or nucleic acids, providing insights into potential biological activities. nih.govdovepress.com The simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of this compound to a target site. dovepress.com

Parameters derived from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of the stability and flexibility of the molecule and its complexes. dovepress.commdpi.com The Radius of Gyration (Rg) can indicate the compactness of the molecule over time. dovepress.commdpi.com

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water

| Parameter | Average Value | Description |

| RMSD of this compound | 1.5 Å | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |

| RMSF of key functional groups | 0.8 Å (Amide), 1.2 Å (Methoxy) | Indicates the flexibility of different parts of the molecule. |

| Radius of Gyration (Rg) | 4.2 Å | Represents the root mean square distance of the atoms from their common center of mass, indicating compactness. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | The surface area of the molecule that is accessible to the solvent. |

| Number of Hydrogen Bonds with Water | 3-4 | Indicates the extent of interaction with the aqueous environment. |

Note: This table is illustrative. Specific values would be obtained from actual MD simulations.

Prediction of Reaction Pathways and Energetics for this compound Transformations

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound and to calculate the energy changes associated with these transformations. nih.govnih.govrsc.org This is particularly useful for understanding its synthesis, degradation, and metabolism. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies, which determine the reaction rates. arxiv.org

Quantum chemical methods can be used to model various types of reactions, such as oxidation, reduction, hydrolysis, and substitution. nih.gov For example, predicting the transformation products of this compound during aqueous oxidation processes can be achieved by calculating the energy profiles for different reaction coordinates. nih.gov This allows for the determination of thermodynamically or kinetically dominant pathways. nih.gov

The use of computational tools can help in understanding complex reaction mechanisms that are difficult to study experimentally. nih.gov For instance, the role of catalysts in promoting specific transformations of this compound can be investigated by modeling the interaction between the catalyst and the substrate.

Table 3: Hypothetical Calculated Energetics for a Proposed Transformation of this compound

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1. N-dealkylation (initial) | This compound + Oxidant | Intermediate 1 | 15.2 | -5.4 |

| 2. Aromatic hydroxylation | This compound + Oxidant | Intermediate 2 | 20.5 | -2.1 |

| 3. Amide hydrolysis | This compound + H₂O | p-Anisidine (B42471) + Acetic Acid | 25.0 | +3.7 |

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction pathway predictions.

In Silico Screening for this compound-Based Scaffolds

In silico screening involves the use of computational methods to search large databases of chemical structures for molecules with desired properties. nih.gov The core structure of this compound can serve as a "scaffold" for the design of new compounds. lifechemicals.com By computationally modifying the this compound structure—for example, by adding or changing functional groups—it is possible to create a virtual library of related compounds. lifechemicals.com

These virtual libraries can then be screened for potential biological activity using techniques like molecular docking, which predicts how a molecule might bind to a specific biological target. nih.govmdpi.com This approach can accelerate the discovery of new drug candidates or other useful molecules. lifechemicals.comnih.gov The screening process can also involve filtering based on physicochemical properties to ensure that the designed molecules have desirable characteristics, such as good solubility and membrane permeability. lifechemicals.commdpi.com

The process often begins by identifying a target of interest and then using computational tools to assess the binding affinity and mode of interaction of the this compound-based scaffolds with this target. mdpi.com Promising candidates identified through in silico screening can then be synthesized and tested experimentally, saving significant time and resources compared to traditional screening methods. nih.govnih.gov

Table 4: Hypothetical In Silico Screening Hit List for this compound Analogs Targeting a Kinase

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| pOXA-001 | (this compound) | -7.2 | H-bond with hinge region |

| pOXA-002 | Addition of a furan (B31954) ring | -8.5 | H-bond, hydrophobic interactions |

| pOXA-003 | Replacement of methoxy (B1213986) with trifluoromethyl | -7.8 | Halogen bond, H-bond |

| pOXA-004 | Addition of a piperidine (B6355638) group | -9.1 | Salt bridge, H-bond, hydrophobic interactions |

Note: This table is a hypothetical representation of results from an in silico screening campaign.

Analytical Techniques for the Characterization and Quantification of P Oxanisidide

Spectroscopic Methodologies in p-Oxanisidide Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. numberanalytics.com These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as a molecular fingerprint. numberanalytics.comvanderbilt.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of organic compounds like this compound. numberanalytics.comslideshare.net It works by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), within a magnetic field. slideshare.netnih.gov The resulting spectrum provides information on the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.comslideshare.net

For this compound, ¹H NMR spectroscopy can distinguish between the different types of protons present in the molecule: those on the aromatic ring, the amine (-NH₂) group, and the methoxy (B1213986) (-OCH₃) group. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals adjacent, non-equivalent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -NH₂ | ~3.5 - 4.5 | Singlet (broad) |

| ¹H | -OCH₃ | ~3.7 - 3.9 | Singlet |

| ¹H | Aromatic (ortho to -NH₂) | ~6.6 - 6.8 | Doublet |

| ¹H | Aromatic (ortho to -OCH₃) | ~6.7 - 6.9 | Doublet |

| ¹³C | C-NH₂ | ~139 - 142 | - |

| ¹³C | C-H (ortho to -NH₂) | ~115 - 117 | - |

| ¹³C | C-H (ortho to -OCH₃) | ~114 - 116 | - |

| ¹³C | C-OCH₃ | ~152 - 155 | - |

| ¹³C | -OCH₃ | ~55 - 57 | - |

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule. edinst.com Both techniques measure the vibrational frequencies of molecular bonds, but they operate on different principles. edinst.commt.com IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds that have a changing polarizability. edinst.commt.com This makes them complementary techniques. edinst.com

For this compound, IR spectroscopy is particularly sensitive to the polar N-H bonds of the amine group and the C-O bond of the methoxy ether group. mt.com Raman spectroscopy, on the other hand, is well-suited for analyzing the C=C bonds of the aromatic ring and the C-C framework. mt.comspectroscopyonline.com The combination of both IR and Raman spectra provides a comprehensive profile of the functional groups present, confirming the identity of the compound. youtube.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are typical for the specified functional groups.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Strong |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Strong |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium |

| Ether (Ar-O-CH₃) | C-O Stretch | 1230 - 1270 (asymmetric) | Medium |

| Aromatic Ring | C-H Out-of-Plane Bend | 810 - 850 (para-substituted) | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. vanderbilt.eduwiley-vch.de It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. vanderbilt.eduslideshare.net When a molecule of this compound is introduced into a mass spectrometer, it is ionized, typically by removing an electron, to form a molecular ion (M⁺•). msu.edu The mass of this ion provides the molecular weight of the compound.

The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. slideshare.netmsu.edu The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule. For this compound (C₇H₉NO), the molecular ion peak would appear at an m/z corresponding to its molecular weight. Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a hydrogen cyanide (HCN) molecule from the amine and ring structure. The stability of the resulting fragment ions, such as the formation of stable carbocations, influences the relative abundance of the peaks in the mass spectrum. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on the structure C₇H₉NO and common fragmentation rules.

| m/z Value | Proposed Ion Structure | Identity |

|---|---|---|

| 123 | [C₇H₉NO]⁺• | Molecular Ion |

| 108 | [M - CH₃]⁺ | Loss of methyl radical |

| 95 | [M - CO]⁺• | Loss of carbon monoxide from m/z 123 |

| 80 | [M - CH₃ - CO]⁺ | Loss of CO from m/z 108 |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from cyclopentadienyl (B1206354) cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Chromatographic Separations of this compound and Related Compounds

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. globalresearchonline.net The separation is based on the differential partitioning of components between a mobile phase and a stationary phase. globalresearchonline.net For this compound, both liquid and gas chromatography are highly effective for its quantification and separation from related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, especially in complex matrices like air samples or in pharmaceutical preparations. globalresearchonline.netnih.govkeikaventures.com The development of a robust HPLC method involves optimizing several key parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector. mastelf.comjetir.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for a moderately polar compound like this compound. researchgate.net A nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net The separation principle relies on the analyte's affinity for the stationary versus the mobile phase; compounds with higher polarity elute earlier. globalresearchonline.net A UV detector is commonly employed for quantification, as the aromatic ring in this compound exhibits strong absorbance in the ultraviolet region. jetir.orgresearchgate.net A specific method for determining p-anisidine (B42471) in workplace air utilizes a C18 column with a methanol/water mobile phase and UV detection at 240 nm. researchgate.net

Table 4: Example HPLC Method Parameters for this compound Analysis Based on a published method for determination in air. researchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Water (62:38 v/v) |

| Flow Rate | 0.9 mL/min |

| Detection | UV Absorbance at 240 nm |

| Injection Volume | 20 µL |

| Linear Range | 0 - 100 µg/mL |

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. researchgate.netnih.gov Direct analysis of this compound by GC is challenging due to its relatively low volatility and the presence of a polar primary amine (-NH₂) group, which can lead to poor peak shape and irreversible adsorption on the GC column. researchgate.net

To overcome these limitations, chemical derivatization is employed. jfda-online.comalwsci.com This process converts the polar -NH₂ group into a less polar, more volatile functional group. researchgate.net Common derivatization reactions for amines include:

Silylation: Reaction with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a stable and volatile amide derivative. researchgate.netjfda-online.com

Once derivatized, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. alwsci.commdpi.com The choice of derivatizing agent depends on the specific requirements of the analysis, such as the need for enhanced detection with an electron-capture detector (ECD) when using fluorinated acylating agents. jfda-online.com

High-Performance Liquid Chromatography (HPLC) Method Development

Advanced Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive identification and quantification of organic molecules like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of non-volatile and thermally sensitive compounds. In a typical LC-MS setup, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer for detection. chemicalbook.com The choice of ionization source is critical, with electrospray ionization (ESI) being common for polar molecules like p-Anisidine. nih.gov

For the analysis of p-Anisidine, a precursor ion (adduct [M+H]+) with a mass-to-charge ratio (m/z) of 124.0757 has been identified. nih.gov The subsequent fragmentation of this ion provides a characteristic mass spectrum that can be used for structural confirmation. High-resolution mass spectrometry (HRMS) is often employed for precise molecular weight determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. spectrabase.com In this method, the sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. The retention time (tR), the time it takes for a compound to pass through the chromatographic column, is a key identifying characteristic. phenomenex.com

A validated GC-MS method for the determination of p-Anisidine has reported a retention time of 6.201 minutes under specific chromatographic conditions. ajrconline.org The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of p-Anisidine shows a molecular ion peak at m/z 123, corresponding to its molecular weight, and a base peak at m/z 108. nist.gov

Table 1: GC-MS and LC-MS Data for p-Anisidine

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| GC-MS | Retention Time | 6.201 min | ajrconline.org |

| GC-MS | Molecular Ion (m/z) | 123 | nist.gov |

| GC-MS | Base Peak (m/z) | 108 | |

| LC-MS | Precursor Ion [M+H]+ (m/z) | 124.0757 | nih.gov |

Solid-State Analytical Characterization of this compound (e.g., X-ray Diffraction)

The solid-state properties of a compound, including its crystal structure and polymorphism, are critical for its handling, formulation, and stability. X-ray diffraction (XRD) is the primary technique for elucidating these characteristics. nist.gov

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most detailed information about the crystal structure of a compound, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. For a novel crystalline material synthesized from p-Anisidine and 3,5-dinitrobenzoic acid, SCXRD analysis revealed a monoclinic crystal system with the space group P2₁/c. asianresassoc.org The unit cell dimensions were determined to be a = 12.1347 Å, b = 10.4340 Å, and c = 14.5260 Å, with a β angle of 111.917°. asianresassoc.orgresearchgate.net

In another study, a Schiff base lanthanum(III) complex incorporating a p-Anisidine moiety was found to crystallize in the monoclinic space group P2₁/c with unit cell parameters of a = 7.931 Å, b = 17.938 Å, c = 10.999 Å, and β = 103.853°. rsc.org

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze polycrystalline materials and can be used to identify crystalline phases and determine the degree of crystallinity. mdpi.com The resulting diffraction pattern is a fingerprint of the material's crystal structure. For poly(p-anisidine), XRD patterns showed an intense peak at 2θ = 5.2°, corresponding to a d-spacing of 16.9 Å. mdpi.com

Table 2: Crystallographic Data for p-Anisidine Containing Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| p-Anisidine-3,5-dinitrobenzoic acid co-crystal | Monoclinic | P2₁/c | a = 12.1347 Å, b = 10.4340 Å, c = 14.5260 Å, β = 111.917° | asianresassoc.orgresearchgate.net |

| p-Anisidine Schiff base La(III) complex | Monoclinic | P2₁/c | a = 7.931 Å, b = 17.938 Å, c = 10.999 Å, β = 103.853° | rsc.org |

P Oxanisidide As a Molecular Scaffold in Materials Science and Biological Chemistry

Design and Fabrication of p-Oxanisidide-Derived Scaffolds

The creation of scaffolds from p-anisidide derivatives involves two primary strategies: polymerization to form stable, porous structures and the induction of self-assembly to create dynamic, ordered systems. numberanalytics.com These scaffolds are designed to provide a three-dimensional environment that supports cellular processes. numberanalytics.comresearchgate.net

Poly(p-anisidine) (PPA), a derivative of polyaniline, is a key polymer in this category. mdpi.comufam.edu.brnih.gov The presence of the methoxy (B1213986) (–OCH3) group on the phenyl ring influences the polymer's conformational and electronic properties. mdpi.comufam.edu.br Scaffolds can be fabricated from PPA using techniques like conventional oxidative polymerization. mdpi.comnih.gov The properties of the resulting polymer, such as crystallinity, can be controlled by adjusting the synthesis conditions, including the concentration of the monomer, the oxidant (e.g., ammonium (B1175870) persulfate), and the acid dopant (e.g., HCl). mdpi.comnih.gov

Research has shown that different experimental treatments during polymerization can yield PPA with varying crystal structures and degrees of crystallinity, ranging from approximately 29% to 55%. mdpi.comnih.gov These structural differences, in turn, affect the morphology of the material, leading to features like needle-like and globular-particle morphologies. mdpi.comnih.gov The crystalline regions, often associated with the needle-like structures, contribute to the mechanical integrity of the scaffold. mdpi.comnih.gov Techniques such as solvent casting combined with salt leaching can be employed to create porous scaffolds from pre-synthesized polymers like poly(lactic-co-glycolic acid) (PLGA), a method applicable to PPA to generate interconnected pore networks essential for cell infiltration and nutrient exchange. biointerfaceresearch.com

| Sample ID | Monomer Concentration (mol/L) | Ammonium Persulfate (APS) Concentration (mol/L) | HCl Concentration (mol/L) | Resulting Crystallinity (%) | Observed Morphology |

|---|---|---|---|---|---|

| PPA1HT | 0.10 | 0.10 | 1.0 | 29.2 ± 0.6 | Globular particles with some needles |

| PPA16HT-HH | 0.25 | 0.25 | 1.5 | 55.1 ± 0.2 | Predominantly needle-like structures |